![molecular formula C20H20N2O5 B2490374 N-(4-メトキシ-3-(2-オキソピペリジン-1-イル)フェニル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 941982-62-3](/img/structure/B2490374.png)
N-(4-メトキシ-3-(2-オキソピペリジン-1-イル)フェニル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules such as N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide often involves multiple steps, including esterification, Claisen type reactions, Suzuki−Miyaura coupling, and amidation. A practical method for synthesizing a related orally active CCR5 antagonist demonstrates the complexity and innovative approaches required for these molecules, utilizing esterification followed by an intramolecular Claisen type reaction and Suzuki−Miyaura coupling without the need for chromatographic purification, showcasing the intricate methodology involved in producing such compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational methods, is crucial for understanding the three-dimensional arrangement of atoms within a compound. For instance, the structure of a novel benzamide was elucidated using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computations, highlighting the importance of both experimental and theoretical approaches in determining the molecular structure of complex organic compounds (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity and interaction of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide with other chemical entities can be explored through various synthetic pathways and modifications. The synthesis of related compounds often involves reactions like reductive cyclization and nucleophilic substitution, indicating the compound's versatility in chemical reactions (Chu et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are vital for understanding the behavior of the compound under different conditions. For example, the crystal structure of a related compound, determined by X-ray powder diffraction, provides insight into its solid-state properties and potential applications in the design of new materials (Wang et al., 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with various reagents. For benzamides and related compounds, studies on their synthesis, antimicrobial evaluation, and docking studies reveal their potential as bioactive molecules, indicating the broad range of chemical properties that such compounds can exhibit (Talupur et al., 2021).
科学的研究の応用
第Xa因子阻害
この化合物は、凝固カスケードの重要な酵素である活性化第X因子(FXa)の直接阻害剤です . この化合物は、さまざまな血栓塞栓症の予防と治療のために開発されてきました . ヒトFXaに対する阻害定数は0.08 nMであり、高い選択性を示しています .
抗血栓効果
動物モデルにおけるこの化合物の前臨床試験では、止血を維持する用量で用量依存的な抗血栓効果が示されました . 臨床的に関連する用量でアスピリンまたはアスピリンとクロピドグレルを併用すると、出血時間の過度な延長なしに、前臨床的な抗血栓活性を向上させます .
薬物動態
この化合物は、動物およびヒトにおいて良好なバイオアベイラビリティ、低いクリアランス、および小さな分布容積を有し、薬物相互作用の可能性が低いです . その排泄経路には、腎臓排泄、代謝、胆汁/腸排泄が含まれます .
ピペリジン誘導体
この化合物は、ピペリジン誘導体です。 ピペリジンは、薬剤設計のための最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の薬物クラスおよびアルカロイドに存在します .
作用機序
Target of Action
Similar compounds have been found to inhibit activated factor x (fxa) in the coagulation cascade .
Mode of Action
Compounds with similar structures have been found to act as competitive inhibitors of their targets . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade by inhibiting fxa . This inhibition can reduce thrombin generation and indirectly inhibit platelet aggregation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies . These compounds have been found to improve antithrombotic activity without excessive increases in bleeding times when added on top of other antithrombotic drugs .
生化学分析
Biochemical Properties
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In cellular contexts, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves binding to the active site of FXa, thereby inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a rapid onset of inhibition of FXa
Dosage Effects in Animal Models
Pre-clinical studies of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy
Metabolic Pathways
The metabolic pathways of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .
特性
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOSFHGMSLEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

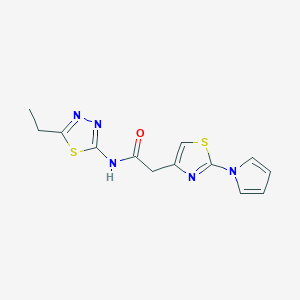
![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
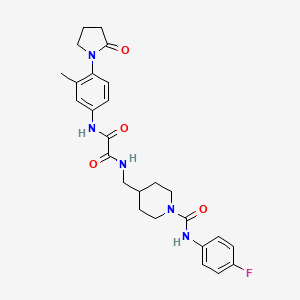
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
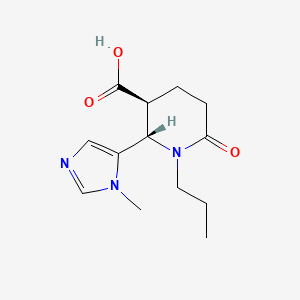
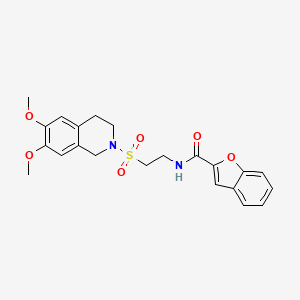
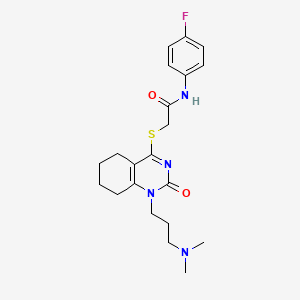

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)
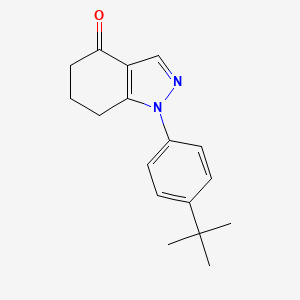
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
